(4-Methylisoxazol-3-yl)methanol
Overview
Description
(4-Methylisoxazol-3-yl)methanol is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoxazol-3-yl)methanol can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring. This reaction typically employs copper (I) or ruthenium (II) as catalysts . Another method involves the reduction of (5-chloro-4-methylisoxazol-3-yl)methanol using tetrabutylammonium borohydride in dichloromethane at 40°C for 24 hours .
Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. Metal-free synthetic routes are preferred due to their lower costs, reduced toxicity, and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions: (4-Methylisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.
Scientific Research Applications
(4-Methylisoxazol-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylisoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Isoxazole: The parent compound of (4-Methylisoxazol-3-yl)methanol, known for its wide range of biological activities.
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole ring, acting as a GABA receptor agonist.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-methyl-1,2-oxazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBGXLNOIQJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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